Product packaging for Albutoin, (S)-(Cat. No.:CAS No. 52152-25-7)

Albutoin, (S)-

Cat. No.: B1666823
CAS No.: 52152-25-7
M. Wt: 212.31 g/mol
InChI Key: RATGSRSDPNECNO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Albutoin, (S)- is a new thiohydantoin derivative for grand mal epilepsies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2OS B1666823 Albutoin, (S)- CAS No. 52152-25-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52152-25-7

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

(5S)-5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)/t8-/m0/s1

InChI Key

RATGSRSDPNECNO-QMMMGPOBSA-N

SMILES

CC(C)CC1C(=O)N(C(=S)N1)CC=C

Isomeric SMILES

CC(C)C[C@H]1C(=O)N(C(=S)N1)CC=C

Canonical SMILES

CC(C)CC1C(=O)N(C(=S)N1)CC=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Albutoin, (S)-;  L-Leucine-3-allyl-2-thiohydantoin; 

Origin of Product

United States

Historical and Contextual Perspectives on S Albutoin Research

Evolution of Research Interests in Thiohydantoin Derivatives, including Albutoin (B1666822)

Research interest in thiohydantoin derivatives has evolved significantly over time, driven by their presence in various pharmacologically active molecules and their utility as intermediates in organic synthesis jchemrev.comorientjchem.org. These compounds have been explored for a wide range of potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticarcinogenic properties orientjchem.orgajchem-a.comresearchgate.netmdpi.com. Albutoin, a thiohydantoin derivative, emerged within this broader research landscape, specifically being investigated for its anticonvulsant properties wikipedia.orgresearchgate.netresearchgate.net. The continued synthesis and testing of numerous thiohydantoin derivatives highlight the enduring interest in this structural scaffold for drug discovery jchemrev.comorientjchem.orgajchem-a.com.

Early Research Objectives and Methodological Approaches for Albutoin

Early research on Albutoin primarily focused on evaluating its potential as an antiepileptic drug researchgate.netnih.govcapes.gov.br. As an experimental drug, a key objective was to determine its efficacy in controlling seizures. Methodological approaches in these early investigations included clinical trials to assess its therapeutic effects in patient populations nih.govcapes.gov.br. A notable aspect of the early research involved the development of specific methodologies for measuring Albutoin's blood levels nih.govcapes.gov.br. For instance, Harvey Kupferberg was involved in devising such a methodology as part of the research efforts that contributed to the first edition of "Antiepileptic Drugs" in 1972 nih.gov. Despite these efforts, Albutoin was ultimately shown to be ineffective as an antiepileptic drug in the studied populations and was not approved for marketing in the United States wikipedia.orgresearchgate.netnih.govcapes.gov.br.

Historical Shifts in Academic Focus for Compounds like Albutoin

The trajectory of research on compounds like Albutoin reflects broader historical shifts in academic and pharmaceutical research, particularly within the field of epilepsy treatment. Early approaches to discovering antiepileptic drugs often involved serendipitous findings ccjm.org. Over time, the field transitioned to more scientific screening programs utilizing animal models to test anticonvulsant activity ccjm.org. The development of sensitive methods for determining drug levels in biological materials significantly increased the understanding of drug pharmacokinetics researchgate.net. Furthermore, academic focus in epilepsy research has shifted towards a greater understanding of the underlying causes of epilepsy (aetiology), the classification of epileptic syndromes, and advancements in molecular biology cambridge.orgresearchgate.net. While Albutoin was investigated during a period that saw the introduction of new antiepileptic drugs and evolving clinical trial methodologies nih.govcapes.gov.brccjm.org, its lack of efficacy led to a shift away from its further development, illustrating how research focus can move based on clinical outcomes.

Stereoselective Synthesis and Derivatization of S Albutoin

General Principles of Stereoselective Synthesis Relevant to Albutoin (B1666822)

Stereoselective synthesis aims to produce a desired stereoisomer with preference over others. This is crucial for chiral molecules like (S)-Albutoin, where different enantiomers can exhibit distinct biological activities or physical properties. yok.gov.trnih.gov Methods for achieving stereoselectivity include using chiral starting materials (chiral pool synthesis), employing chiral auxiliaries, or utilizing asymmetric catalysis with chiral catalysts or enzymes. yok.gov.trgoogleapis.commdpi.com The synthesis of thiohydantoin derivatives often involves cyclization reactions, and controlling the stereochemical outcome at the chiral center(s) within the imidazolidinone ring is a key challenge. researchgate.netresearchgate.netresearchgate.net

Enantioselective Methodologies for Thiohydantoin Scaffolds

Enantioselective synthesis specifically targets the production of one enantiomer in excess over the other. For thiohydantoin scaffolds, various enantioselective methodologies have been explored. One approach involves the cyclization of optically pure amino acid thiourea (B124793) or urea (B33335) derivatives. researchgate.netresearchgate.net The enantiomeric purity of the resulting thiohydantoins is highly dependent on reaction conditions such as the choice of bases, solvents, and temperature. researchgate.netresearchgate.net

Another strategy involves the asymmetric hydrogenation of prochiral hydantoins bearing exocyclic alkenes at the 5-position. rsc.org Precious metal catalysts, such as palladium, rhodium, and iridium, in conjunction with chiral phosphine (B1218219) ligands, have been utilized to achieve high yields and enantiomeric excesses in these transformations. rsc.org Chiral phosphoric acid catalysis has also been reported for the enantioselective synthesis of 5-monosubstituted hydantoins through the condensation of glyoxals and ureas. rsc.org

Furthermore, atroposelective synthesis has been applied to create axially chiral thiohydantoin derivatives. researchgate.netacs.orgacs.org This involves the reaction of ortho-aryl isothiocyanates with amino acid ester salts in the presence of a base like triethylamine. researchgate.netacs.org The presence of bulky ortho-aryl substituents at the N3 position of the thiohydantoin ring has been shown to suppress racemization at the C5 position, thereby enabling the transfer of chirality from the alpha-amino acid starting material to the product. researchgate.net

Biocatalytic Strategies for Chiral Thiohydantoin Synthesis, including Enzyme-Mediated Approaches

Biocatalysis, utilizing enzymes or microorganisms, offers an environmentally friendly and often highly stereoselective route to chiral compounds. nih.govnih.gov Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivities, making them valuable tools for the synthesis of chiral intermediates. nih.gov

A cascade of enzymes, including hydantoinase, N-carbamoylase, and hydantoinracemase, can be employed for the production of chiral amino acids from hydantoin (B18101) derivatives. nih.gov While this specifically pertains to amino acids derived from hydantoins, similar enzymatic principles can be relevant to the synthesis of chiral thiohydantoins or their precursors.

Application of Transaminase Enzymes in Chiral Amine Synthesis Relevant to Albutoin

Transaminases (TAs), particularly ω-transaminases, are significant biocatalysts for the asymmetric synthesis of chiral primary amines. dovepress.comnih.govworktribe.com These enzymes catalyze the reversible transfer of an amino group from a donor to a carbonyl acceptor. worktribe.com Chiral amines are important precursors for the synthesis of various pharmaceutical compounds, including those with a thiohydantoin scaffold. worktribe.comtdx.cat

While wild-type transaminases may have limited substrate scope, protein engineering techniques, such as directed evolution and rational design, have been successfully applied to expand their activity to a wider range of substrates, including bulky and aromatic compounds. dovepress.commdpi.com This engineering is crucial for developing biocatalytic routes to chiral amines that could serve as intermediates for (S)-Albutoin or its analogues. For instance, engineered transaminases have been used in the industrial-scale production of chiral amine intermediates for pharmaceuticals like sitagliptin. dovepress.commdpi.com

Investigation of Enzyme Substrate Scope and Enantioselectivity

Investigating the substrate scope and enantioselectivity of enzymes is fundamental to their application in chiral synthesis. For transaminases, this involves evaluating their ability to convert various prochiral ketones or aldehydes into the desired chiral amines with high enantiomeric excess. dovepress.commdpi.combeilstein-journals.org

Studies have focused on understanding the structural features of enzymes that govern substrate binding and recognition, such as substrate tunnels and binding pockets. mdpi.commdpi.com Modifications to these regions through protein engineering can significantly impact the enzyme's substrate specificity and enantioselectivity. dovepress.commdpi.com For example, engineering efforts have aimed at improving the catalytic efficiency of ω-transaminases towards methyl ketones and related amines with bulky substituents. mdpi.com The enantioselectivity of enzymatic reactions can be influenced by factors beyond initial reaction rates, and the product enantiomeric excess can change as the reaction progresses towards equilibrium. beilstein-journals.org

Asymmetric Catalysis in the Preparation of (S)-Albutoin Analogues

Asymmetric catalysis, employing chiral catalysts, is a powerful tool for introducing chirality into molecules during synthesis. frontiersin.org This approach has been explored for the preparation of chiral thiohydantoins and their analogues. Chiral phosphoric acid catalysts have been shown to be effective in promoting enantioselective domino cyclization reactions, yielding chiral thiohydantoins with high enantioselectivities. rsc.orgresearchgate.net These reactions can construct multiple bonds and create quaternary stereogenic centers in a single step. rsc.org

The use of chiral auxiliaries in conjunction with catalysts can also be employed for stereocontrol in asymmetric reactions relevant to thiohydantoin synthesis. yok.gov.trgoogleapis.comresearchgate.net Furthermore, the development of new chiral organocatalysts, including those based on thiourea scaffolds, has shown promise in various asymmetric transformations, such as Michael and aldol (B89426) reactions, which could potentially be applied to the synthesis of chiral thiohydantoin precursors or analogues. mdpi.comresearchgate.net

Control of Stereochemical Outcomes in Multi-Step Albutoin Synthesis Pathways

Controlling stereochemistry throughout a multi-step synthesis is critical for obtaining the desired enantiomer of a complex molecule like (S)-Albutoin. This requires careful consideration of the stereochemical implications of each reaction step. Strategies include the use of stereoselective reactions that create new chiral centers with high control, or the use of chiral starting materials or intermediates where the existing stereochemistry directs the outcome of subsequent transformations. research-solution.com

In the context of thiohydantoin synthesis, multi-step pathways might involve the preparation of chiral amine or amino acid derivatives, followed by cyclization to form the thiohydantoin ring. researchgate.netresearchgate.net The choice of reagents and reaction conditions in the cyclization step is crucial for maintaining or establishing the desired stereochemistry at the C5 position. researchgate.netresearchgate.net Additionally, techniques like crystallization-induced diastereomer transformation have been developed to improve the enantiomeric purity of thiohydantoin derivatives obtained as diastereomeric mixtures. researchgate.net For axially chiral thiohydantoins, the control of atropisomerism in multi-step sequences is also a key consideration. researchgate.netacs.orgacs.org

Synthetic Route Optimization for Enhanced Enantiomeric Purity of (S)-Albutoin

Enantioselective synthesis, also known as asymmetric synthesis, is a critical process in chemistry, particularly in the development of pharmaceuticals, as different enantiomers of a molecule can exhibit distinct biological activities wikipedia.org. Achieving high enantiomeric purity is paramount to ensure the desired therapeutic effect and minimize potential off-target effects associated with unintended stereoisomers.

Optimizing a synthetic route for enhanced enantiomeric purity typically involves influencing the formation of one enantiomer over the other during a chemical reaction or sequence of reactions wikipedia.org. Factors that can be tuned to improve yield and enantiomeric purity include altering reaction parameters such as catalyst ligands, additives, solvent, temperature, and reaction time nih.gov. Asymmetric synthesis often employs chiral auxiliaries or asymmetric catalysis to induce stereoselectivity nih.gov.

Techniques for achieving enantiomerically pure compounds can also involve the resolution of enantiomeric mixtures using separation techniques or employing chiral synthesis techniques google.comgoogle.com. Specialized companies in synthetic chemistry have expertise in developing enantioselective synthetic methods and utilizing chiral separation technologies like SFC to deliver single enantiomers evotec.com.

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization strategies are fundamental to Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to a compound's chemical structure influence its biological activity. By systematically altering different parts of a molecule, researchers can identify key functional groups and structural features responsible for the desired activity and optimize the compound's properties.

SAR studies involve the design and synthesis of a series of analogs where specific sites on the molecular scaffold are modified nih.gov. These modifications can include variations in substituents, functional groups, or the core ring system. The resulting derivatives are then evaluated for their biological activity, and the observed changes in activity are correlated with the structural modifications nih.govresearchgate.net. This process helps to define which parts of the molecule are essential for binding to a target or eliciting a particular biological response nih.gov.

Identifying pharmacophore features, which are the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger or block its biological response, is a crucial aspect of SAR studies researchgate.net. For compounds like Albutoin, which has been identified in the context of anticonvulsant activity, potential pharmacophore features such as hydrophobic units, electron donor groups, and hydrogen donor/acceptor units may be considered during derivatization researchgate.net.

While the importance of derivatization strategies for SAR studies is widely recognized and applied across medicinal chemistry, specific detailed research findings on the derivatization strategies applied directly to Albutoin for SAR studies were not extensively detailed in the consulted literature.

Molecular Mechanism of Action Research for S Albutoin

Identification and Characterization of Putative Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)

Identifying the specific molecular targets of (S)-Albutoin is crucial to understanding its anticonvulsant properties. As a thiohydantoin derivative, Albutoin (B1666822) shares structural similarities with other anticonvulsants. Anticonvulsants can exert their effects through various mechanisms, including modulating ion channels (such as voltage-gated sodium channels), enhancing GABAergic neurotransmission (acting on GABA receptors), or affecting enzymatic activity. medchemexpress.comgoogle.comgoogle.com While general mechanisms for anticonvulsants are known, the specific putative molecular targets for (S)-Albutoin require detailed investigation. Research in this area often involves binding studies and functional assays to determine interaction with potential targets like enzymes, receptors, and ion channels. nih.govnih.gov

Enzymatic Modulation Studies

Enzymatic modulation studies investigate how a compound influences the activity of enzymes. For (S)-Albutoin, this involves examining its potential to inhibit or activate specific enzymes that may be relevant to neuronal excitability or the underlying pathology of epilepsy.

Albutoin's Influence on Enzyme Activity (e.g., Inhibition, Activation Kinetics)

Studies on Albutoin's influence on enzyme activity would typically involve kinetic analyses to determine the nature of the interaction (e.g., competitive, non-competitive, uncompetitive inhibition or activation) and quantify its potency (e.g., IC50 or Ki values for inhibition, or activation constants). nih.govyoutube.com Given that Albutoin is a thiohydantoin derivative, and thiourea-containing compounds have shown enzyme inhibitory activity, particularly against enzymes like tyrosinase, it is plausible that Albutoin could modulate enzymatic activity. mdpi.commdpi.com Research in this area would aim to identify specific enzymes affected by Albutoin and characterize the kinetic parameters of these interactions.

Stereospecific Interactions with Target Enzymes

Stereospecificity in enzyme interactions means that different enantiomers of a chiral compound, such as (S)-Albutoin and its (R)-enantiomer, may exhibit different potencies or modes of interaction with a target enzyme. mdpi.comnih.govrudn.ru Studies investigating the stereospecific interactions of (S)-Albutoin would compare its effects on enzyme activity to those of (R)-Albutoin and the racemic mixture. This can provide insights into the specific structural requirements for binding to the enzyme's active site or other regulatory sites. Research on other chiral molecules has demonstrated significant differences in enzyme inhibition or activation between enantiomers. nih.gov

Receptor Binding Affinity and Selectivity Research for (S)-Albutoin

Receptor binding studies are essential for determining if (S)-Albutoin interacts with specific receptors and to quantify the strength (affinity) and specificity (selectivity) of these interactions. nih.govresearchgate.net Receptors, particularly those in the central nervous system like GABA receptors or glutamate (B1630785) receptors (such as NMDA and AMPA receptors), are common targets for anticonvulsant drugs. medchemexpress.comgoogle.comgoogle.com Research would involve conducting binding assays using cell membranes or recombinant receptors expressing potential targets and competing (S)-Albutoin with known ligands for these receptors. High affinity and selectivity for a particular receptor could indicate a primary mechanism of action. Studies on other compounds have characterized binding to various receptors, including opioid receptors and nicotinic acetylcholine (B1216132) receptors, highlighting the importance of selectivity. nih.govgoogle.com

Investigation of (S)-Albutoin's Effects on Cellular Signaling Pathways

Cellular signaling pathways are complex networks of molecular interactions that regulate cell activities. Investigating the effects of (S)-Albutoin on these pathways can reveal how its interaction with targets translates into cellular responses. For an anticonvulsant, relevant pathways might include those involved in neuronal excitability, neurotransmitter release, or cell survival. Research could involve using techniques such as Western blotting to examine protein phosphorylation or activation, reporter assays to measure gene expression influenced by signaling pathways, or calcium imaging to assess changes in intracellular calcium levels. nih.govresearchgate.net Studies on other compounds have shown modulation of pathways like the PI3K/AKT pathway or those involving MAP kinases in various cell types. researchgate.netresearchgate.net

Preclinical in Vitro Research of S Albutoin

Development and Application of Cell-Based Models for Mechanistic Studies

Cell-based models are fundamental tools in preclinical research, allowing for the investigation of a compound's effects in a controlled environment. These models range from established, immortalized cell lines to more complex primary cell cultures, each offering unique advantages for studying specific biological processes.

Cell Line Selection and Culture Conditions for (S)-Albutoin Evaluation

The selection of appropriate cell lines is critical for evaluating the potential effects of a compound like (S)-Albutoin. The choice of cell line is typically guided by the hypothesized biological activity or the disease context being investigated. For instance, studies exploring potential anti-cancer effects might utilize various cancer cell lines representing different tissue types. In one study, Albutoin (B1666822) was synthesized as a 2-thiohydantoin (B1682308) and used as a simple structure model drug in the context of evaluating pH-sensitive prodrugs, which were tested on prostate cancer cells (PC3) researchgate.netresearchgate.net. This indicates that cancer cell lines, such as PC3 cells, can be relevant models for studying compounds structurally related to Albutoin or prodrugs that release Albutoin. General cell culture conditions typically involve maintaining cells in a suitable growth medium supplemented with serum (such as fetal bovine serum), antibiotics, and a controlled atmosphere of 5% CO2 at 37°C to ensure cell viability and growth nih.gov. Specific culture conditions, including media composition, cell density, and incubation times, are optimized based on the requirements of the chosen cell line and the nature of the experiment nih.gov.

Biochemical Assays for Target Engagement and Pathway Analysis

Biochemical assays are employed to investigate the specific molecular interactions between a compound and its potential biological targets, as well as to analyze the impact of these interactions on cellular pathways. These assays can include ligand binding studies, enzyme activity measurements, and protein interaction analyses nih.govnih.gov. Determining target engagement is crucial for understanding how a compound exerts its effects and for validating potential molecular targets nih.govnih.gov. While the search results describe general methods for target engagement assays, such as those based on altered protein thermal stabilization or probe-based techniques, specific data on biochemical assays conducted with (S)-Albutoin were not found nih.govnih.gov. Similarly, pathway analysis, which aims to understand how a compound modulates cellular signaling cascades, is typically performed using a variety of biochemical and cell-based techniques, but specific findings for (S)-Albutoin in this area are not available from the provided information.

Cellular Permeability and Distribution Studies in In Vitro Systems

Understanding how a compound crosses cell membranes and distributes within cells and tissues is essential for predicting its pharmacological activity and disposition in vivo. In vitro cellular permeability studies utilize cell monolayers (e.g., Caco-2 cells for intestinal permeability) or artificial membrane systems (e.g., PAMPA) to assess a compound's ability to permeate biological barriers through passive diffusion or active transport mechanisms google.comnih.gov. Distribution studies in vitro can involve incubating compounds with cells or tissue slices and measuring their intracellular accumulation and localization researchgate.net. While the search results highlight the importance and methodologies of in vitro permeability assays like PAMPA, specific data regarding the cellular permeability or distribution of (S)-Albutoin in in vitro systems were not found google.comnih.gov. Such studies would typically provide data on permeability coefficients and insights into the mechanisms of cellular uptake and efflux.

Omics-Based Approaches (e.g., Transcriptomics, Proteomics, Metabolomics) to Elucidate Cellular Responses to (S)-Albutoin

Omics technologies, including transcriptomics, proteomics, and metabolomics, provide comprehensive views of cellular responses at the molecular level mdpi.comnih.govresearchgate.netfrontiersin.orgscienceopen.com. Transcriptomics examines gene expression profiles, proteomics analyzes the full set of proteins, and metabolomics profiles the small molecule metabolites within a biological system mdpi.comnih.govresearchgate.netfrontiersin.orgscienceopen.com. These approaches can reveal global changes in cellular pathways and processes induced by compound treatment mdpi.comnih.govresearchgate.netfrontiersin.orgscienceopen.com. While the search results discuss the application of these omics approaches in various biological studies, including those related to drug mechanisms and cellular responses to stress, specific data from transcriptomics, proteomics, or metabolomics studies conducted with (S)-Albutoin were not found mdpi.comnih.govresearchgate.netfrontiersin.orgscienceopen.com. Applying these technologies to study (S)-Albutoin could potentially reveal its impact on gene expression, protein levels, and metabolic profiles, providing a deeper understanding of its cellular effects.

Stereoselective Effects of Albutoin in Cellular Models

The study of stereoselective effects in cellular models is crucial for understanding how different enantiomers of a chiral compound interact with biological systems at the cellular level. Biological targets, such as receptors, enzymes, and ion channels, are often chiral, leading to potentially differential interactions with the enantiomers of a chiral ligand. This can result in significant differences in cellular uptake, binding affinity, signal transduction, and ultimately, the observed cellular response. The principle of stereoselectivity in cellular effects is a well-established concept in pharmacology and medicinal chemistry google.comgoogle.com.

Albutoin is a chemical compound classified as a thiohydantoin derivative medchemexpress.com. As (S)-Albutoin represents a specific enantiomer, it is inherently a chiral molecule. The presence of a defined stereocenter in (S)-Albutoin implies that its interaction with chiral biological components within cells could be stereoselective. This means that the (S)-enantiomer might elicit different cellular effects compared to its (R)-enantiomer or the racemic mixture.

Research on other chiral thiourea (B124793) derivatives has demonstrated that stereochemistry can indeed be a determining factor in their biological activity in cellular assays. For instance, preliminary studies on certain chiral thioureas evaluated for anticancer activity against human acute lymphoblastic leukemia cell lines showed that the (S) enantiomers performed better in these tests, indicating a clear influence of stereochemistry on cellular activity nih.gov. Similarly, stereoselective synthesis approaches are employed to obtain specific enantiomers of compounds, such as glycoconjugated H2S donors, which are then tested for their cellular effects, like anticancer activity on specific cell lines acs.org. These examples highlight the importance of evaluating individual enantiomers in cellular models to understand their distinct pharmacological profiles.

While the general principle of stereoselective effects in cellular models is applicable to chiral compounds like (S)-Albutoin, detailed research findings and specific data tables focusing solely on the stereoselective effects of (S)-Albutoin in various cellular models were not specifically identified in the provided search results. Studies mentioning albutoin in the context of cellular work often relate to its release from prodrugs in specific cellular environments, such as cancer cells under acidic conditions researchgate.netresearchgate.net. However, these studies primarily investigate the prodrug strategy and the subsequent presence of albutoin, rather than a direct comparison of the cellular effects of the (S)-enantiomer versus other stereoisomers.

A comprehensive investigation into the stereoselective effects of (S)-Albutoin in cellular models would typically involve:

Assessing the differential binding of (S)-Albutoin and its stereoisomers to potential chiral cellular targets.

Comparing the cellular uptake and efflux rates of the enantiomers.

Evaluating the downstream cellular responses, such as changes in cell viability, proliferation, signaling pathways, or other functional readouts, in various cell lines exposed to equimolar concentrations of (S)-Albutoin, its (R)-enantiomer, and the racemate.

Preclinical in Vivo Research of S Albutoin in Animal Models

Selection and Justification of Relevant Animal Models for Mechanistic Research

The choice of an animal model is a critical decision in preclinical research, guided by the specific scientific questions being addressed. mdpi.comnih.gov The ideal model should mimic the human condition or physiological process of interest to provide relevant and translatable data.

Rodent models, particularly mice and rats, are frequently the first choice for in vivo pharmacodynamic studies due to their genetic similarity to humans, well-characterized biology, and the availability of established disease models. youtube.com Their small size, shorter life cycle, and cost-effectiveness also make them practical for initial screening and mechanistic studies.

Rodent ModelJustification for UseExample Application in Albumin-Related Research
Sprague-Dawley RatWell-characterized physiology and neuroanatomy.Investigating the neurotoxic effects of albumin and its role in seizure development. nih.gov
C57BL/6 MouseCommon genetic background for creating transgenic models and studying pharmacokinetics. nih.govnih.govUsed as a background strain for developing humanized FcRn mice to study human albumin pharmacokinetics. nih.gov

While rodents are invaluable, non-rodent models are often required for specific research questions where rodent physiology does not adequately reflect human biology. abpi.org.uk Larger animals can offer a more accurate anatomical scale and may have metabolic pathways more similar to humans. alacrita.com The choice of a non-rodent species is based on scientific justification, regulatory requirements, and ethical considerations. abpi.org.uk

Commonly used non-rodent species in preclinical toxicology include dogs, primates (such as cynomolgus macaques or marmosets), and minipigs. abpi.org.uk For albumin-based therapeutics, a non-rodent model might be chosen to assess immunogenicity or to study pharmacokinetics in a circulatory system that more closely resembles that of humans in terms of volume and hemodynamics. For example, rabbits have been used to model lung injury, as their genetic and anatomic similarities to humans are significantly higher than those of rodents in this context. researcher.life

Non-Rodent ModelJustification for UsePotential Application in Albumin-Related Research
Dog (e.g., Beagle)Historical data, availability, and regulatory acceptance. abpi.org.ukGeneral toxicology and pharmacokinetic studies.
Non-human Primate (e.g., Cynomolgus Macaque)High physiological and genetic similarity to humans. nih.govImmunogenicity testing and evaluation of biologics.
RabbitHigher genetic and anatomic similarity to humans in specific organ systems compared to rodents. researcher.lifeModeling diseases where rodent anatomy is less translatable, such as certain types of lung injury. researcher.life

Genetically modified animal models, particularly mice, are powerful tools for dissecting the specific mechanisms of action of a compound. taconic.comresearchgate.net These models can be engineered to overexpress, knock out, or mutate a specific gene, allowing researchers to study the role of a particular protein or pathway in the compound's effect. nih.govresearchgate.net

In the context of albumin-related research, transgenic mouse models have been developed to better understand human-specific interactions. For example, "humanized" mouse models have been created that express human serum albumin or the human neonatal Fc receptor (FcRn), which is crucial for extending the half-life of albumin. nih.govnih.gov An albumin-deficient mouse model has also been developed to study the pharmacokinetics of human albumin and albumin-based drugs without the interference of endogenous mouse albumin. nih.gov These models provide a more accurate surrogate for evaluating the behavior of human albumin-based compounds in vivo. nih.gov

Study Designs for Investigating Pharmacodynamic Responses in Vivo

The design of an in vivo study is crucial for obtaining reliable and interpretable data on a compound's pharmacodynamic responses. mdpi.com This involves selecting appropriate endpoints, determining the methodology for assessments, and ensuring the study is adequately powered and controlled.

Behavioral and neurophysiological assessments are essential for evaluating the effects of a compound on the central nervous system. nih.govdergipark.org.tr A battery of behavioral tests can be used in rodent models to assess various domains, including motor activity, anxiety, depression, and cognitive function. dergipark.org.trnih.govresearchgate.net

For a compound potentially interacting with albumin, which can have neurotoxic effects when the blood-brain barrier is compromised, these assessments are particularly relevant. nih.gov For instance, if (S)-Albutoin were being investigated for a neurological indication, tests such as the open field test for locomotor activity and anxiety-like behavior, or the Morris water maze for learning and memory, would be employed. researchgate.net Neurophysiological assessments, such as electroencephalography (EEG), can be used to directly measure brain activity and assess a compound's effect on neuronal excitability or its potential to induce or prevent seizures. nih.gov Studies have used EEG to monitor the pro-ictogenic effects of albumin exposure in the rat brain. nih.gov

Assessment TypeSpecific Test/MethodParameter MeasuredRelevance to Albumin-Related Research
BehavioralOpen Field Test (OFT)Locomotor activity, exploration, anxiety-like behavior. e-jarb.orgTo assess general CNS effects and potential anxiolytic or anxiogenic properties.
BehavioralElevated Plus Maze (EPM)Anxiety-related behavior. dergipark.org.trEvaluates the willingness of an animal to explore open spaces, which can be modulated by anxiolytic drugs. dergipark.org.tr
NeurophysiologicalElectroencephalography (EEG)Brain electrical activity, seizure threshold. nih.govTo directly measure effects on neuronal excitability, particularly relevant given albumin's known effects on seizure susceptibility. nih.gov

Biomarker analysis provides molecular evidence of a compound's effect in a living system. nih.gov A key aspect of this is demonstrating "target engagement," which confirms that the drug is interacting with its intended molecular target. nih.govnih.gov This can be measured directly, for example, by quantifying the amount of drug bound to its target, or indirectly, by measuring a downstream biological response. nih.govyoutube.com

In the context of (S)-Albutoin, if its mechanism involves binding to a specific receptor or enzyme, assays would be designed to measure this interaction in tissues collected from dosed animals. nih.gov Activity-based protein profiling (ABPP) is one technique that can be used to directly quantify enzyme activity and assess target engagement in vivo. nih.gov Furthermore, analysis of downstream biomarkers can provide evidence of pathway modulation. For example, if albumin extravasation is associated with inflammation and changes in specific protein levels (like the Kir4.1 potassium channel in astrocytes), these proteins can be measured in tissue samples via methods like Western blot to assess the pharmacodynamic effect of a therapeutic intervention. nih.govyoutube.com

Advanced Imaging Techniques for In Vivo Mechanistic Insights5.4. Comparative Studies on Stereospecific Effects of Albutoin (B1666822) Enantiomers in Animal Models

Further research in these specific areas would be necessary for such an article to be written.

Metabolic Pathways and Biotransformation Research of S Albutoin

Identification and Characterization of Albutoin (B1666822) Metabolites in Research Models

The identification and characterization of metabolites are fundamental steps in understanding the biotransformation of any compound. Studies involving albutoin have aimed to identify its metabolic products in various research models, including in vivo and in vitro systems such as rat liver and potentially human samples neurology.orgdntb.gov.ua. While specific detailed structures of (S)-Albutoin metabolites are not extensively detailed in the provided snippets, research on related compounds like albuterol has successfully isolated and identified major metabolites, such as the 4'-O-sulfate ester, using techniques like ion-exchange chromatography, countercurrent distribution, and spectroscopic analysis (proton magnetic resonance, infrared, and mass spectrometry) nih.gov. These techniques are generally applicable to metabolite characterization of similar compounds like albutoin. The polarity of identified metabolites is a key characteristic often analyzed tno.nl.

Elucidation of Enzymatic Pathways Involved in (S)-Albutoin Biotransformation

The biotransformation of (S)-Albutoin involves enzymatic processes that modify the parent compound, facilitating its elimination or altering its activity nih.gov. Understanding these pathways is essential for predicting metabolic clearance and potential drug-drug interactions nih.gov.

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of mono-oxygenases primarily located in the liver and intestines, playing a significant role in the oxidative metabolism of xenobiotics, including many drugs nih.govsigmaaldrich.comebi.ac.uk. They are key players in Phase I metabolic reactions, which can involve oxidation, reduction, and hydrolysis, often introducing functional groups that serve as substrates for subsequent Phase II conjugation reactions nih.gov. While direct, detailed studies explicitly outlining the specific CYP isoforms responsible for (S)-Albutoin metabolism are not prominently featured in the search results, the general importance of CYP enzymes in drug biotransformation is well-established nih.govnih.govsigmaaldrich.comebi.ac.uk. Research on other antiepileptic drugs, some structurally related to hydantoins like albutoin, has highlighted the involvement of CYP enzymes in their metabolism researchgate.net. The induction or inhibition of CYP enzymes by various substances can lead to significant drug interactions nih.govnih.govsigmaaldrich.com. Besides CYP enzymes, other metabolic enzymes, including those involved in conjugation (Phase II metabolism) such as UDP-glucuronosyltransferases (UGTs), also contribute to drug biotransformation by conjugating the parent drug or its Phase I metabolites with endogenous substances like glucuronic acid or sulfate, increasing their water solubility and promoting excretion nih.gov.

Non-Enzymatic Degradation Pathways relevant to Research Stability

In addition to enzymatic biotransformation, non-enzymatic degradation pathways can also influence the stability of compounds like (S)-Albutoin, particularly in research settings or under specific physiological conditions medchemexpress.com. While specific non-enzymatic degradation pathways for (S)-Albutoin are not detailed, the concept of non-enzymatic cleavage is relevant in the context of prodrug design, where promoieties are attached via bonds that can be cleaved enzymatically or non-enzymatically in vivo to release the active drug google.com. The stability of compounds can be influenced by factors such as pH, and studies on related structures like thiourea-modified prodrugs have shown pH-sensitive cleavage, leading to the release of a 2-thiohydantoin (B1682308) (albutoin) in acidic environments researchgate.netresearchgate.net. This suggests that pH could be a relevant factor in the non-enzymatic degradation or activation of albutoin or its prodrugs in research contexts researchgate.netresearchgate.net.

Interactions of (S)-Albutoin with Endogenous Metabolic Pathways

Interactions between (S)-Albutoin and endogenous metabolic pathways can occur, potentially affecting the metabolism of endogenous compounds or being influenced by the state of these pathways nih.govnih.govmedchemexpress.comgoogle.com. While specific interactions of (S)-Albutoin with endogenous metabolic pathways are not detailed in the provided text, drugs can interact with enzymes involved in the metabolism of endogenous substances like steroids, fatty acids, and vitamins ebi.ac.uk. Additionally, the metabolic microenvironment, such as pH and oxygen availability, can influence cellular pathways and potentially the activity of drug transporters, which could indirectly affect the disposition of compounds like albutoin researchgate.net. Research into drug metabolism also considers the influence of comorbid conditions, such as chronic liver disorders or diabetes, which can affect endogenous metabolic processes and drug metabolism rates nih.gov.

Structure Activity Relationship Sar and Computational Studies of S Albutoin

Development of Quantitative Structure-Activity Relationship (QSAR) Models for (S)-Albutoin

Quantitative Structure-Activity Relationship (QSAR) models aim to build a mathematical relationship between the chemical structure of a set of compounds and their observed biological activity. nih.gov For (S)-Albutoin and related anticonvulsants, QSAR models could be developed to predict anticonvulsant potency based on various molecular descriptors. While no specific QSAR models solely for (S)-Albutoin were detailed, the principles of QSAR development are well-established in medicinal chemistry. nih.govnih.govescholarship.orgfigshare.com

Feature Selection and Descriptor Analysis in QSAR Model Development

Developing a QSAR model involves selecting relevant molecular descriptors that capture the structural and physicochemical properties of the compounds. These descriptors can include parameters such as lipophilicity (e.g., LogP), electronic properties, steric features, and the presence of specific functional groups. semanticscholar.orgnih.gov For (S)-Albutoin, descriptors related to its thiohydantoin ring, isobutyl group, and allyl group would be analyzed to determine their contribution to anticonvulsant activity. Feature selection methods are used to identify the most relevant descriptors that contribute significantly to the model's predictive power. nih.gov

Statistical Validation of QSAR Models

Rigorous statistical validation is crucial to ensure the reliability and predictive power of QSAR models. Common validation methods include internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.gov Statistical parameters such as the squared correlation coefficient (R²), predictive R² (R²pred), and root mean square error (RMSE) are used to assess the model's goodness-of-fit, robustness, and predictive ability. nih.gov A robust QSAR model for (S)-Albutoin would require a dataset of structurally related compounds with known anticonvulsant activities and careful statistical validation.

Identification of Key Pharmacophoric Features for (S)-Albutoin Activity

Pharmacophore models represent the essential features of a molecule that are required for its biological activity, including hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups, arranged in a specific spatial arrangement. semanticscholar.orghilarispublisher.com Albutoin (B1666822) has been cited as an example molecule possessing key pharmacophoric features associated with anticonvulsant activity. These features often include a hydrophobic aryl or alkyl group, a hydrogen bonding domain (HBD), and an electron donor group (D). semanticscholar.orgresearchgate.nethilarispublisher.com Specifically for anticonvulsants like albutoin, a proposed pharmacophore model includes a hydrophobic aryl binding site, a hydrogen bonding domain, and an electron donor acceptor system. semanticscholar.org

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) and affinity of a ligand (like (S)-Albutoin) when bound to a specific biological target, such as a receptor or enzyme. nih.govresearchgate.net This method helps to understand the molecular basis of the interaction and identify key residues in the binding site involved in the interaction. researchgate.netnih.govnih.gov While the specific protein target for the anticonvulsant activity of (S)-Albutoin is not explicitly stated in the search results, docking studies could be performed against potential targets implicated in epilepsy, such as ion channels or neurotransmitter receptors.

Binding Site Analysis and Interaction Hotspots

Analysis of molecular docking results involves examining the binding site of the target protein and identifying interaction hotspots where the ligand forms stable interactions. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. hilarispublisher.comresearchgate.net Identifying these hotspots provides insights into the crucial amino acid residues in the protein that are essential for binding (S)-Albutoin. hilarispublisher.comresearchgate.net

Conformational Analysis of (S)-Albutoin at Binding Sites

Conformational analysis of (S)-Albutoin at the binding site is important because the molecule's three-dimensional shape can significantly influence its ability to bind to the target and exert its biological effect. google.com Docking simulations explore different conformations of the ligand to find the most energetically favorable binding pose. researchgate.net Understanding the preferred conformation of (S)-Albutoin when bound to its target can aid in the design of new analogs with improved activity or selectivity.

Based on the available search results, detailed information specifically pertaining to the Structure-Activity Relationship (SAR) and advanced Computational Studies of (S)-Albutoin, as outlined in sections 7.4 through 7.7, is not readily accessible. The search yielded general information about (S)-Albutoin as a thiohydantoin derivative investigated for grand mal epilepsies targetmol.com, but lacked specific research findings on molecular dynamics simulations, in silico predictions of ADME and biological activities, stereochemical determinants, chiral recognition mechanisms, homology modeling, or receptor mapping studies directly related to this specific enantiomer.

Consequently, it is not possible to provide a detailed, research-backed article covering the requested sections of the outline based on the current information obtained through the search.

Advanced Analytical Methodologies for S Albutoin Research

Chromatographic Techniques for Separation and Quantification of (S)-Albutoin in Research Samples

Chromatographic methods are indispensable for the separation, identification, and quantification of (S)-Albutoin in complex mixtures, including research samples. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase, allowing for the isolation and measurement of the target compound. rotachrom.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral HPLC is a powerful technique specifically designed to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. researchgate.netgoogle.com Given that Albutoin (B1666822) has a chiral center at the C5 position of the hydantoin (B18101) ring, the assessment of its enantiomeric purity, particularly the isolation and analysis of the (S)-enantiomer, is critical. aanda.org Chiral stationary phases (CSPs) are employed in HPLC columns to create differential interactions with the enantiomers, leading to their separation. researchgate.netnih.gov

Research on hydantoins and related compounds has demonstrated the effectiveness of chiral HPLC in determining enantiomeric purity. For instance, studies on other chiral molecules, including hydantoin derivatives, have utilized chiral columns and specific mobile phases to achieve baseline separation of enantiomers. researchgate.netoup.commdpi.com The choice of CSP and mobile phase composition (e.g., mixtures of n-hexane and isopropanol (B130326) or ethanol) is optimized to achieve adequate resolution between the (S)-Albutoin and its (R)-enantiomer. researchgate.netmdpi.com Detection is typically performed using UV detectors, often coupled with optical rotation detectors for confirmation of enantiomer elution order. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for the analysis of volatile or semi-volatile compounds. While (S)-Albutoin itself might require derivatization to enhance its volatility for GC analysis, GC-MS can be valuable for profiling potential volatile metabolites of (S)-Albutoin in research samples.

Studies involving hydantoins have utilized GC-MS for their analysis. For example, GC-MS has been employed to identify and characterize hydantoins in various matrices after appropriate sample preparation, which may include extraction and derivatization steps to make the compounds amenable to GC analysis. researchgate.net The mass spectrometer provides structural information based on the fragmentation patterns of the separated compounds, aiding in the identification of metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrix Analysis

LC-MS/MS is a highly sensitive and selective technique widely used for the analysis of polar and less volatile compounds in complex matrices, such as biological samples. nih.govyoutube.com It couples the separation capabilities of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. This makes it particularly well-suited for the analysis of (S)-Albutoin and its potential metabolites in biological research.

LC-MS/MS allows for the separation of the analyte from matrix components that could interfere with detection. The subsequent MS/MS analysis provides highly specific detection based on characteristic fragmentation patterns of the parent ion, significantly reducing the likelihood of false positives and enabling accurate quantification even at low concentrations. nih.govresearchgate.net This technique has been successfully applied to the analysis of various drugs and metabolites in biological matrices. nih.govresearchgate.net The selection of appropriate LC columns (e.g., C18) and mobile phases, along with optimized MS parameters (e.g., multiple reaction monitoring - MRM transitions), are crucial for the sensitive and selective analysis of (S)-Albutoin in complex research samples. libretexts.orggoogle.comnih.gov

Spectroscopic Methods for Structural Elucidation of (S)-Albutoin and its Metabolites

Spectroscopic techniques provide valuable information about the structure and functional groups of (S)-Albutoin and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a fundamental technique for the elucidation of molecular structures. It provides detailed information about the connectivity and environment of atoms within a molecule. openmedscience.comnih.govbmrb.io Both 1H NMR and 13C NMR are routinely used to confirm the structure of synthesized compounds and to identify metabolites. openmedscience.comnih.govhilarispublisher.comresearchgate.net

For (S)-Albutoin, NMR spectroscopy can confirm the presence of the characteristic hydantoin ring system and its substituents. Analysis of chemical shifts, coupling constants, and signal integrals in 1H NMR spectra provides information about the different types of protons and their relative positions. openmedscience.comsemanticscholar.org 13C NMR spectroscopy reveals the different carbon environments in the molecule. openmedscience.comresearchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity between atoms, providing unambiguous structural assignment. beilstein-journals.org NMR analysis has been successfully applied to the structural characterization of various hydantoin derivatives. openmedscience.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a technique that probes the vibrational modes of a molecule, providing information about the functional groups present. uc.ptwfu.edumvpsvktcollege.ac.inspecac.com Different functional groups absorb infrared radiation at characteristic frequencies, resulting in specific peaks in the IR spectrum. libretexts.orgwfu.edumvpsvktcollege.ac.inspecac.comaskthenerd.com

For (S)-Albutoin, IR spectroscopy can confirm the presence of key functional groups within the hydantoin structure, such as the carbonyl groups (C=O) and N-H bonds. semanticscholar.orguc.pt The absorption bands associated with these functional groups appear in specific regions of the IR spectrum (e.g., carbonyl stretches around 1700-1800 cm-1 and N-H stretches around 3200-3500 cm-1). libretexts.orgwfu.eduspecac.comaskthenerd.com Analysis of the IR spectrum provides a "fingerprint" that can be used to confirm the identity and purity of (S)-Albutoin and to detect the presence or absence of certain functional groups in its metabolites. libretexts.orgspecac.com IR spectroscopy is a common technique for the characterization of organic compounds, including hydantoins and related structures. nih.govhilarispublisher.comresearchgate.netsemanticscholar.orguc.pt

Bioanalytical Method Development and Validation for Preclinical Studies

Bioanalytical method development and validation involve a series of steps to ensure that an analytical method is reliable and suitable for its intended purpose researchgate.net. This process is crucial for obtaining accurate data in preclinical studies nih.govnih.gov. Key aspects include demonstrating selectivity, specificity, sensitivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix nih.gov. While specific validated methods for (S)-Albutoin were not detailed in the provided search results, the general principles of bioanalytical validation would apply nih.govresearchgate.net.

Sample Preparation Techniques for Various Research Matrices

Sample preparation is a critical initial step in bioanalysis, aimed at isolating the target analyte from complex biological matrices and removing interfering substances that could affect the analytical system's performance nih.govmdpi.com. Biological matrices commonly encountered in preclinical studies include plasma, urine, blood, and tissue homogenates mdpi.comnih.gov. The choice of sample preparation technique depends on the physicochemical properties of the analyte and the nature of the matrix nih.gov.

Commonly used sample preparation techniques in bioanalysis include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) nih.govmdpi.comnih.gov. Protein precipitation is a simple and rapid method, often used as a preliminary step. LLE involves partitioning the analyte between two immiscible phases nih.gov. SPE is a more selective technique that uses a solid stationary phase to selectively retain the analyte or remove interferences nih.govresearchgate.net. Emerging techniques, such as microextraction methods and techniques utilizing molecular imprinted phases, are also being explored to improve efficiency and reduce solvent consumption mdpi.comnih.gov. While the specific application of these techniques to (S)-Albutoin was not found, these are the standard approaches that would be considered for a small molecule like Albutoin in various biological matrices.

Quantitative Analysis in Biological Systems

Quantitative analysis in biological systems involves determining the concentration of the analyte in the prepared biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique used in modern bioanalytical laboratories due to its high selectivity and sensitivity nih.govresearchgate.netcapes.gov.br. LC-MS/MS allows for the separation of the analyte from matrix components by liquid chromatography, followed by highly specific detection and quantification using mass spectrometry researchgate.netamazon.com.

The process typically involves optimizing chromatographic conditions (e.g., stationary phase, mobile phase) and mass spectrometric parameters (e.g., ionization source, collision energy, selected reaction monitoring transitions) to achieve optimal sensitivity and specificity for the target analyte researchgate.net. Calibration curves are generated using known concentrations of the analyte in the biological matrix, allowing for the quantification of the analyte in unknown samples nih.gov. While LC-MS/MS is widely used for quantitative bioanalysis of small molecules capes.gov.bramazon.com, specific LC-MS/MS methods or quantitative data for (S)-Albutoin in biological systems were not available in the provided search results. Studies on other compounds, such as antihypertensive drugs or oligonucleotides, demonstrate the application of LC-MS/MS for quantitative analysis in plasma and other biological matrices mdpi.comnih.gov.

Emerging Analytical Techniques Applied to Thiohydantoin Research

Research into thiohydantoins, the class of compounds to which Albutoin belongs, utilizes various analytical techniques for characterization, synthesis monitoring, and biological activity assessment mdpi.comekb.egresearchgate.netijres.org. While specific emerging techniques applied solely for the bioanalysis of (S)-Albutoin were not detailed, broader research on thiohydantoins highlights the use of advanced analytical methods.

Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H- and 13C-NMR), and mass spectrometry (including ESI-MS) are routinely used for the structural characterization and confirmation of synthesized thiohydantoin derivatives mdpi.comekb.egresearchgate.netijres.org. Elemental analysis is also employed to determine the composition of these compounds mdpi.comijres.org.

In the context of synthesis, techniques like Thin Layer Chromatography (TLC) are used to monitor reaction progress and assess product purity mdpi.comresearchgate.net. Microwave-assisted synthesis, coupled with analytical monitoring, represents an emerging approach for the efficient synthesis of thiohydantoins youngin.com.

Future Directions and Emerging Research Avenues for S Albutoin

Integration of Multi-Omics Data (e.g., Genomics, Proteomics, Metabolomics) to Understand Albutoin's Holistic Biological Impact

The application of multi-omics approaches, such as genomics, proteomics, and metabolomics, holds significant promise for elucidating the comprehensive biological effects of (S)-Albutoin. By integrating data from these different levels of biological organization, researchers can gain a more holistic understanding of how (S)-Albutoin interacts with biological systems. For instance, multi-omics analysis has been used to investigate the mechanism of action of other compounds, revealing collateral alterations in metabolic pathways and protein expression that provide a broader picture than single-omics studies. nih.gov Applying such integrated approaches to (S)-Albutoin research could help identify specific genetic pathways influenced by the compound, changes in protein profiles upon exposure, and alterations in metabolic intermediates. This could potentially uncover previously unknown targets or off-target effects, providing a more complete map of (S)-Albutoin's activity within cells and tissues. The rapid increase in publicly available databases for small molecules and high-throughput screenings can further reinforce this approach. researchgate.net

Application of Artificial Intelligence and Machine Learning in Albutoin (B1666822) Research and Discovery

Development of Novel In Vitro and In Vivo Research Models for Advanced Mechanistic Insights

The development and utilization of novel in vitro and in vivo research models are crucial for gaining advanced mechanistic insights into the actions of (S)-Albutoin. While traditional models have provided foundational knowledge, more sophisticated systems can better mimic complex biological environments and disease states. This could include the use of advanced cell culture systems, such as organ-on-a-chip technology or 3D cell cultures, which offer more physiologically relevant contexts than conventional 2D monolayers. In vivo, the development of refined animal models that more accurately reflect specific conditions potentially relevant to (S)-Albutoin's activity could provide valuable data on its efficacy, distribution, and metabolism in a living system. Improving in vitro testing and utilizing in vitro-in vivo correlation can expedite the development process. nih.gov Such models are essential for translational research, bridging the gap between basic science discoveries and potential clinical applications. nih.gov

Exploration of Unconventional Biological Activities and Therapeutic Potential (beyond initially reported findings)

Future research directions for (S)-Albutoin involve exploring biological activities and therapeutic potential beyond its initially reported findings. While Albutoin was historically evaluated as an anticonvulsant, its structural features as a thiohydantoin derivative suggest potential for other activities. wikipedia.org, researchgate.net, beilstein-journals.org Thiohydantoin derivatives have been explored for various biological activities, including anticancer, antiparasitic, antibacterial, and antifungal properties, as well as enzyme inhibition. researchgate.net Research could investigate if (S)-Albutoin exhibits any of these unconventional activities. For example, studies have explored thiourea-modified compounds, related in structure to thiohydantoins, for their potential in areas like pH-sensitive drug delivery and as inhibitors of enzymes like tyrosinase. researchgate.net, nih.gov, researchgate.net Exploring such diverse possibilities could uncover novel therapeutic applications for (S)-Albutoin in areas not previously considered.

Advancements in Stereoselective Research Tools and Methodologies

Given that (S)-Albutoin is a specific enantiomer, advancements in stereoselective research tools and methodologies are particularly relevant for future studies. Stereoselectivity can significantly influence a compound's biological activity, metabolism, and safety profile. Developing or applying more precise stereoselective synthesis techniques can ensure the production of highly pure (S)-Albutoin for research purposes. mdpi.com, research-solution.com, google.com, nih.gov, google.com Furthermore, advanced analytical methods capable of distinguishing and quantifying individual enantiomers in complex biological matrices are crucial for pharmacokinetic and pharmacodynamic studies. tno.nl Research into the stereoselective interactions of (S)-Albutoin with its biological targets and metabolic enzymes will provide critical insights into its specific pharmacological profile compared to other stereoisomers or racemic mixtures. Stereoselective synthesis and the resolution of enantiomeric mixtures are well-known techniques in organic chemistry and drug development. mdpi.com, research-solution.com, google.com, nih.gov, google.com

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for (S)-Albutoin, and how can researchers optimize enantiomeric purity during synthesis?

  • Methodological Answer : Begin by cross-referencing synthetic protocols in primary literature (e.g., Journal of Organic Chemistry) and databases like Reaxys or SciFinder . Key steps include chiral resolution via chromatography (e.g., HPLC with chiral stationary phases) or asymmetric catalysis. Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC, and validate purity via 1H^1H-NMR and mass spectrometry. For optimization, apply Design of Experiments (DoE) to variables like catalyst loading, temperature, and solvent polarity .

Q. How should researchers characterize the physicochemical properties of (S)-Albutoin to ensure reproducibility?

  • Methodological Answer : Prioritize standardized assays for solubility (shake-flask method), logP (octanol-water partition), and thermal stability (DSC/TGA). Use high-purity solvents and calibrate instruments (e.g., HPLC, NMR) with reference standards. Publish raw data (e.g., crystallographic coordinates in CIF format) in supplementary materials to enable replication . For hygroscopicity, conduct dynamic vapor sorption (DVS) studies under controlled humidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.